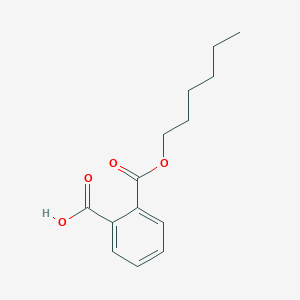

Monohexyl Phthalate

Descripción

Propiedades

IUPAC Name |

2-hexoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-2-3-4-7-10-18-14(17)12-9-6-5-8-11(12)13(15)16/h5-6,8-9H,2-4,7,10H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOSNGXNHDRYFEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40947420 | |

| Record name | 2-[(Hexyloxy)carbonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24539-57-9 | |

| Record name | Monohexyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24539-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mono-n-hexyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024539579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Hexyloxy)carbonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyl hydrogen phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Monohexyl Phthalate: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monohexyl phthalate (MHP) is the monoester metabolite of the plasticizer di(n-hexyl) phthalate (DnHP). As a member of the phthalate class of compounds, MHP is recognized as an endocrine-disrupting chemical with the potential to interfere with normal hormonal signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, metabolic fate, and molecular mechanisms of action of this compound. Detailed experimental protocols and visual representations of key biological pathways are included to support further research and drug development efforts in related fields.

Chemical Identity and Structure

This compound is a phthalic acid monoester formed by the condensation of one of the carboxylic acid groups of phthalic acid with a hexanol molecule.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Citation |

| IUPAC Name | 2-(hexyloxycarbonyl)benzoic acid | [1][2] |

| CAS Number | 24539-57-9 | [1][2][3] |

| Molecular Formula | C₁₄H₁₈O₄ | [1][3][4] |

| SMILES | CCCCCCOC(=O)C1=CC=CC=C1C(=O)O | [1][5] |

| InChI Key | XOSNGXNHDRYFEF-UHFFFAOYSA-N | [1][5][6] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate, bioavailability, and toxicokinetics. It is generally characterized as a colorless to pale yellow liquid.[7] It exhibits solubility in organic solvents and has limited solubility in water.[7]

Table 2: Physicochemical Properties of this compound

| Property | Value | Citation |

| Molecular Weight | 250.29 g/mol | [1][3] |

| Melting Point | -45.7 °C | |

| Boiling Point | 81.6 °C (Note: Pressure not specified, likely reduced) | |

| Water Solubility | Limited (Quantitative data not readily available) | [7] |

| LogP (Octanol-Water Partition Coefficient) | ~5.2 (experimental) | |

| Predicted XlogP | 4.2 | [6] |

| pKa (Predicted) | 3.39 ± 0.36 |

Metabolism and Toxicokinetics

Mono-n-hexyl phthalate is the primary metabolite of di-n-hexyl phthalate (DnHP).[3] The metabolism of DnHP to MHP is a critical activation step, as the monoester form is often more biologically active than the parent diester.

Metabolic Pathway

The primary metabolic pathway for di(n-hexyl) phthalate involves the hydrolysis of one of the ester linkages to form this compound. This reaction is catalyzed by various esterases present in the body. Further metabolism of this compound can occur, primarily through oxidation of the hexyl side chain and subsequent conjugation reactions, such as glucuronidation, to facilitate excretion. While detailed metabolic studies are more extensive for the structurally similar mono(2-ethylhexyl) phthalate (MEHP), the general pathways are considered analogous. For MEHP, secondary metabolites include hydroxylated and carboxylated derivatives.[8]

References

- 1. The endocrine disruptor monoethyl-hexyl-phthalate is a selective peroxisome proliferator-activated receptor gamma modulator that promotes adipogenesis [hero.epa.gov]

- 2. Role of Notch pathway in effect of mono-2-ethylhexyl phthalate on the proliferation and cell cycle of SH-SY5Y cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mono-n-hexyl phthalate: exposure estimation and assessment of health risks based on levels found in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mono-(2-ethylhexyl) phthalate induces oxidative stress and inhibits growth of mouse ovarian antral follicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. experts.illinois.edu [experts.illinois.edu]

- 6. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 7. Transcriptome profiling and pathway analysis of the effects of mono-(2-ethylhexyl) phthalate in mouse Sertoli cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New metabolites of di(2-ethylhexyl)phthalate (DEHP) in human urine and serum after single oral doses of deuterium-labelled DEHP - PubMed [pubmed.ncbi.nlm.nih.gov]

Monohexyl Phthalate: A Technical Guide to its Metabolism and Biotransformation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monohexyl Phthalate (MHP) is a primary and biologically active metabolite of the widely used plasticizer, Di(2-ethylhexyl) phthalate (DEHP). As human exposure to DEHP is ubiquitous, understanding the metabolic fate of MHP is of paramount importance for assessing its potential health risks and for the development of safer alternatives. This technical guide provides an in-depth overview of the current scientific understanding of MHP metabolism and biotransformation, with a focus on quantitative data, experimental methodologies, and the visualization of key pathways.

Core Metabolism and Biotransformation Pathways

The biotransformation of this compound is a multi-step process primarily occurring in the liver and intestines. It involves initial hydrolysis from its parent compound, DEHP, followed by Phase I oxidative reactions and subsequent Phase II conjugation for excretion.

Phase I Metabolism: Oxidation

Following its formation from DEHP via hydrolysis, MHP undergoes several oxidative modifications primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[1] These reactions introduce polar functional groups, rendering the molecule more water-soluble and susceptible to further metabolism. Key oxidative metabolites include:

-

mono(2-ethyl-5-hydroxyhexyl) phthalate (5-OH-MEHP)

-

mono(2-ethyl-5-oxohexyl) phthalate (5-oxo-MEHP)

-

mono(2-ethyl-5-carboxypentyl) phthalate (5-carboxy-MEPP)

-

mono(2-carboxymethyl-hexyl) phthalate (2-carboxy-MMHP)

In vitro studies using human liver microsomes have identified CYP2C9 and CYP2C19 as major isoforms responsible for the formation of 5-OH-MEHP and 5-oxo-MEHP.[1] Furthermore, CYP3A4 has been shown to be the primary enzyme involved in the production of phthalic acid (PA) through heteroatom dealkylation of MHP.[1] The hydroxylation of MHP shares similarities with the omega- and (omega-1)-hydroxylation of fatty acids, suggesting the involvement of P450 isozymes associated with fatty acid metabolism.[2]

Phase II Metabolism: Glucuronidation

The primary route for the detoxification and elimination of MHP and its oxidative metabolites is through glucuronidation, a Phase II conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process involves the attachment of a glucuronic acid moiety to the metabolite, significantly increasing its water solubility and facilitating its excretion in urine.[3][4]

In humans, several UGT isoforms have been identified to catalyze MHP glucuronidation in the liver and intestine. These include UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B4, and UGT2B7 .[5][6] The kinetics of MHP glucuronidation can vary between different UGT isoforms and tissues. For instance, in human liver microsomes, the kinetics generally follow the Michaelis-Menten model, while in intestinal microsomes, a biphasic model is often observed.[3]

Quantitative Data on MHP Metabolism

The following tables summarize key quantitative data related to the metabolism of this compound, providing a comparative overview of kinetic parameters and metabolite distribution.

Table 1: Kinetic Parameters of MHP Glucuronidation in Human Liver and Intestinal Microsomes

| Tissue | Kinetic Model | Km (µM) | Vmax (nmol/min/mg protein) |

| Liver Microsomes | Michaelis-Menten | 110 | 5.8 |

| Intestinal Microsomes (High-affinity) | Biphasic | 5.6 | 0.40 |

| Intestinal Microsomes (Low-affinity) | Biphasic | 430 | 0.70 |

Data sourced from in vitro studies using human microsomal fractions.[3]

Table 2: Urinary Excretion of MHP and its Metabolites in Humans

| Metabolite | Percentage of Administered Dose Excreted in Urine |

| D4-MEHP and its four secondary metabolites | 62% |

| mono-2-ethyl-5-carboxy-pentyl phthalate (D4-5cx-MEPP) | 15% |

Data from a study involving a single oral dose of D4-MEHP in male volunteers. The majority of metabolites were excreted within the first 22 hours.[7] It is important to note that urinary levels of the oxidative metabolites, MEHHP and MEOHP, have been found to be approximately 10-fold higher than that of MEHP itself, suggesting they are major metabolic products of DEHP exposure.[8]

Experimental Protocols

This section outlines common methodologies employed in the study of this compound metabolism.

In Vitro MHP Metabolism using Liver Microsomes

This protocol is designed to assess the enzymatic activity of microsomal enzymes, such as Cytochrome P450s and UGTs, in the metabolism of MHP.

1. Materials:

- Pooled human liver microsomes (or from other species of interest)

- This compound (MHP)

- NADPH regenerating system (for CYP-mediated reactions) or UDPGA (for UGT-mediated reactions)

- Phosphate buffer (pH 7.4)

- Acetonitrile (for reaction termination)

- Internal standards for LC-MS/MS analysis

2. Incubation:

- Pre-incubate liver microsomes in phosphate buffer at 37°C.

- Add MHP to the reaction mixture and initiate the reaction by adding the NADPH regenerating system or UDPGA.

- Incubate for a specified time period (e.g., 30-60 minutes) at 37°C with gentle shaking.

3. Reaction Termination and Sample Preparation:

- Stop the reaction by adding ice-cold acetonitrile.

- Add an internal standard.

- Centrifuge the mixture to precipitate proteins.

- Collect the supernatant for analysis.

4. Analysis:

- Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to identify and quantify MHP and its metabolites.[1][9]

Determination of MHP Glucuronidation by Recombinant UGTs

This method allows for the characterization of the specific UGT isoforms involved in MHP conjugation.

1. Materials:

- Recombinant human UGT isoforms expressed in a suitable cell line (e.g., baculovirus-infected insect cells)

- This compound (MHP)

- UDP-glucuronic acid (UDPGA)

- Tris-HCl buffer (pH 7.4) containing MgCl2 and other necessary co-factors

- Acetonitrile

- Internal standards

2. Incubation:

- Combine the recombinant UGT enzyme, MHP, and buffer in a microcentrifuge tube.

- Initiate the reaction by adding UDPGA.

- Incubate at 37°C for a defined period.

3. Sample Processing:

- Terminate the reaction with cold acetonitrile.

- Add an internal standard.

- Centrifuge to pellet the denatured protein.

- Transfer the supernatant for analysis.

4. Analysis:

Visualization of Pathways and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the key metabolic pathways of this compound and a typical experimental workflow for its in vitro metabolism study.

Caption: Metabolic pathway of Di(2-ethylhexyl) phthalate (DEHP) to this compound (MHP) and its subsequent biotransformation.

Caption: A typical experimental workflow for studying the in vitro metabolism of this compound.

Signaling Pathways Affected by this compound

Emerging research indicates that MHP can modulate various cellular signaling pathways, potentially contributing to its observed toxicological effects.

One notable pathway affected by MHP is the Notch signaling pathway . Studies have shown that MHP exposure can up-regulate the expression of key components of this pathway, which may promote cell proliferation and affect the cell cycle in certain cell types.[10][11]

Additionally, MHP has been implicated in the disruption of signaling pathways relevant to prostate cancer progression. These include the focal adhesion, extracellular matrix-receptor interaction, cAMP signaling, and AMPK signaling pathways .[12] MHP may also interfere with androgen receptor signaling, a critical pathway in prostate health.[12]

Caption: Overview of key signaling pathways reported to be affected by this compound.

Conclusion

The metabolism of this compound is a complex process involving multiple enzymatic steps, leading to a variety of metabolites that are ultimately excreted from the body. Understanding these biotransformation pathways, the enzymes involved, and their kinetics is crucial for accurately assessing the risks associated with DEHP exposure. Furthermore, the elucidation of MHP's impact on cellular signaling pathways provides valuable insights into its mechanisms of toxicity. This guide serves as a comprehensive resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development, providing a foundation for further investigation into the biological fate and effects of this significant environmental and industrial chemical.

References

- 1. In vitro metabolism of di(2-ethylhexyl) phthalate (DEHP) by various tissues and cytochrome P450s of human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro metabolism of mono-2-ethylhexyl phthalate by microsomal enzymes. Similarity to omega- and (omega-1) oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hepatic and intestinal glucuronidation of mono(2-ethylhexyl) phthalate, an active metabolite of di(2-ethylhexyl) phthalate, in humans, dogs, rats, and mice: an in vitro analysis using microsomal fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glucuronidation patterns of common urinary and serum monoester phthalate metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glucuronidation of mono(2-ethylhexyl) phthalate in humans: roles of hepatic and intestinal UDP-glucuronosyltransferases | Semantic Scholar [semanticscholar.org]

- 6. biblio.eui.eu [biblio.eui.eu]

- 7. Kinetics of the phthalate metabolites mono-2-ethylhexyl phthalate (MEHP) and mono-n-butyl phthalate (MnBP) in male subjects after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Role of Notch pathway in effect of mono-2-ethylhexyl phthalate on the proliferation and cell cycle of SH-SY5Y cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Revealing the Impact of Mono(2‐ethylhexyl) Phthalate (MEHP) on Prostate Cancer Based on Network Toxicology and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of action of Monohexyl Phthalate

An In-Depth Technical Guide on the Core Mechanism of Action of Monohexyl Phthalate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (MHP), primarily in the form of its well-studied isomer mono-(2-ethylhexyl) phthalate (MEHP), is the active metabolite of the ubiquitous plasticizer di(2-ethylhexyl) phthalate (DEHP). Recognized as a potent endocrine-disrupting chemical (EDC), MEHP exerts significant toxicological effects on multiple biological systems, with the reproductive system being a primary target. This technical guide provides a comprehensive overview of the core mechanisms of action of MEHP, detailing its interaction with nuclear receptors, disruption of steroidogenesis, induction of cellular stress, and modulation of critical signaling pathways. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and complex molecular pathways are visualized to offer a thorough resource for the scientific community.

Core Mechanisms of Action

MEHP's toxicity is multifaceted, stemming from its ability to interfere with hormonal signaling, cellular metabolism, and gene expression. The primary mechanisms are detailed below.

Endocrine Disruption: Anti-Androgenic and Anti-Estrogenic Effects

MEHP is a well-established anti-androgenic compound. It does not typically act as a direct antagonist to the androgen receptor (AR) in all systems; instead, its effects are often mediated by disrupting androgen synthesis.[1] In vivo studies in male rats have shown that exposure to MEHP's parent compound, DEHP, leads to decreased weights of androgen-dependent tissues like the ventral prostate and seminal vesicles.[1][2] Furthermore, human studies have correlated high urinary MEHP concentrations with significantly lower blood testosterone levels.[1]

MEHP also exhibits anti-estrogenic properties. Unlike its anti-androgenic action, the anti-estrogenic effect appears to be directly mediated through the estrogen receptor (ER).[1]

Inhibition of Steroidogenesis

A primary mechanism of MEHP's reproductive toxicity is the potent inhibition of steroid hormone biosynthesis in the gonads of both sexes.[3][4][5][6][7]

-

In Leydig Cells: MEHP significantly suppresses testosterone production.[6][8][9][10] This inhibition occurs through the downregulation of the Steroidogenic Acute Regulatory (StAR) protein, which is the rate-limiting step in steroidogenesis—the transport of cholesterol into the mitochondria.[3][5][7][8] MEHP also reduces the expression and activity of key steroidogenic enzymes, including cytochrome P450 side-chain cleavage (P450scc), 3β-hydroxysteroid dehydrogenase (3β-HSD), and 17β-hydroxysteroid dehydrogenase (17β-HSD).[11] The effect can be biphasic, with low concentrations of MEHP sometimes stimulating androgen production through the generation of reactive oxygen species (ROS), while higher concentrations are inhibitory.[11]

-

In Ovarian Granulosa and Follicular Cells: MEHP disrupts female reproductive function by inhibiting estradiol production.[4][12] It achieves this by decreasing the mRNA levels of crucial enzymes like aromatase, 17α-hydroxylase-17,20-desmolase, and 17β-hydroxysteroid dehydrogenase in antral follicles.[4] This leads to reduced follicle growth and accelerated early folliculogenesis, potentially depleting the ovarian reserve.[4]

Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

MEHP is a known activator of Peroxisome Proliferator-Activated Receptors, particularly PPARα and PPARγ.[13][14][15][16][17] This interaction is central to many of its toxicological effects.

-

PPARα Activation: In the liver, PPARα activation by MEHP is linked to hepatocarcinogenesis in rodents.[13][15] In the ovary, PPARα-dependent mechanisms contribute to the inhibition of aromatase expression and the induction of the estradiol-metabolizing enzyme 17β-HSD IV.[18]

-

PPARγ Activation: MEHP's activation of PPARγ has diverse consequences. In breast cancer cells, this can lead to an inhibition of cell proliferation.[13][14] In the placenta, PPARγ is crucial for the differentiation of cytotrophoblasts into syncytiotrophoblast, and MEHP disrupts this process in a U-shaped dose-response manner.[19] MEHP also acts as a selective PPARγ modulator, promoting adipogenesis by recruiting a specific subset of coregulators.[20][21]

Sertoli Cell Toxicity

Sertoli cells are a primary target for MEHP in the testis.[22][23] MEHP-induced injury to Sertoli cells disrupts their crucial supportive role for developing germ cells. This leads to increased detachment of germ cells from the Sertoli cell monolayer, a key event in testicular atrophy.[24] Mechanistically, MEHP affects Sertoli cell metabolism by decreasing cellular ATP, inhibiting mitochondrial succinate dehydrogenase, and stimulating lactate production.[23][25] It also causes a rapid collapse of the vimentin filament network within Sertoli cells, disrupting their structural integrity and ability to support spermatogenesis.[26]

Placental Cell Disruption and Oxidative Stress

In placental cells, MEHP induces significant changes in gene expression, many of which are dependent on concentration and fetal sex.[27][28] It can induce oxidative stress, leading to increased generation of reactive oxygen species (ROS), oxidative DNA damage, and apoptosis.[29] Notably, MEHP upregulates the expression of prostaglandin-endoperoxide synthase 2 (PTGS2 or COX-2), an enzyme implicated in the initiation of labor, suggesting a potential mechanism for phthalate-associated adverse pregnancy outcomes.[29]

Data Presentation: Quantitative Effects of MEHP

The following tables summarize key quantitative data from in vitro studies on the effects of Mono-(2-ethylhexyl) phthalate.

Table 1: Receptor-Mediated Activities and Cytotoxicity

| Parameter | System/Assay | Value | Reference |

|---|---|---|---|

| Anti-Estrogenic Activity (IC₅₀) | Yeast Estrogen Screen (YES) Assay | 125 µM | [1] |

| Anti-Androgenic Activity (IC₅₀) | Yeast Androgen Screen (YAS) Assay | 736 µM | [1] |

| PPARα Activation (EC₅₀) - mouse | COS Cell Transfection Assay | 0.6 µM | [15] |

| PPARα Activation (EC₅₀) - human | COS Cell Transfection Assay | 3.2 µM | [15] |

| PPARγ Activation (EC₅₀) - mouse | COS Cell Transfection Assay | 10.1 µM | [15] |

| PPARγ Activation (EC₅₀) - human | COS Cell Transfection Assay | 6.2 µM | [15] |

| Cytotoxicity (Significant Effect) | Yeast Cell Viability Assay | > 1.0 mM |[1] |

Table 2: Effects on Gene and Protein Expression

| Target | Cell Type / System | MEHP Concentration | Effect | Reference |

|---|---|---|---|---|

| StAR Protein | Leydig Cell Progenitors | 250 µM | 11-fold increase (basal) | [3] |

| StAR Protein | Immature Granulosa Cells | 250 µM | 4-fold increase (basal) | [3] |

| StAR Protein | hCG-stimulated Leydig Cells | 250 µM | Decreased expression | [5] |

| Aromatase mRNA | Mouse Antral Follicles | 0.1 - 10 µg/ml | Decreased levels | [4] |

| PTGS2 (COX-2) mRNA | HTR-8/SVneo Placental Cells | 90 - 180 µM | Significant induction | [29] |

| TIMP-1 Expression | HTR-8/SVneo Placental Cells | 90 - 180 µM | Increased expression | [27] |

| MMP9 Expression | HTR-8/SVneo Placental Cells | 180 µM | Decreased expression |[27] |

Mandatory Visualizations: Signaling Pathways and Workflows

Signaling Pathways

References

- 1. The Effects of Mono-(2-Ethylhexyl) Phthalate (MEHP) on Human Estrogen Receptor (hER) and Androgen Receptor (hAR) by YES/YAS In Vitro Assay | MDPI [mdpi.com]

- 2. Low-dose perinatal exposure to di(2-ethylhexyl) phthalate induces anti-androgenic effects in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Gender-Specific Adverse Effects of Mono-Ethylhexyl Phthalate on Steroidogenesis in Immature Granulosa Cells and Rat Leydig cell Progenitors in vitro [frontiersin.org]

- 4. Mono(2-ethylhexyl) phthalate accelerates early folliculogenesis and inhibits steroidogenesis in cultured mouse whole ovaries and antral follicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory effects of mono-ethylhexyl phthalate on steroidogenesis in immature and adult rat Leydig cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human testis steroidogenesis is inhibited by phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gender-Specific Adverse Effects of Mono-Ethylhexyl Phthalate on Steroidogenesis in Immature Granulosa Cells and Rat Leydig cell Progenitors in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of MEHP Inhibitory Action and Analysis of Potential Replacement Plasticizers on Leydig Cell Steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mono-2-Ethylhexyl Phthalate Stimulates Androgen Production but Suppresses Mitochondrial Function in Mouse Leydig Cells With Different Steroidogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The influence of phthalate esters on Leydig cell structure and function in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mono-(2-ethylhexyl) phthalate affects the steroidogenesis in rat Leydig cells through provoking ROS perturbation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mono-(2-Ethylhexyl) Phthalate Induces Oxidative Stress and Inhibits Growth of Mouse Ovarian Antral Follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mono(2-ethylhexyl)phthalate and mono-n-butyl phthalate activation of peroxisome proliferator activated-receptors alpha and gamma in breast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. UQ eSpace [espace.library.uq.edu.au]

- 15. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Role of Peroxisome Proliferator–Activated Receptor Gamma (PPARγ) in Mono(2-ethylhexyl) Phthalate (MEHP)-Mediated Cytotrophoblast Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. core.ac.uk [core.ac.uk]

- 21. The endocrine disruptor monoethyl-hexyl-phthalate is a selective peroxisome proliferator-activated receptor gamma modulator that promotes adipogenesis [hero.epa.gov]

- 22. Effects of mono(2-ethylhexyl) phthalate, a testicular toxicant, on follicle-stimulating hormone binding to membranes from cultured rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The effects of mono-(2-ethylhexyl)-phthalate on rat Sertoli cell-enriched primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Effect of some phthalate esters and other testicular toxins on primary cultures of testicular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The effect of mono-(2-ethylhexyl) phthalate and other phthalate esters on lactate production by Sertoli cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Mono-(2-ethylhexyl) phthalate rapidly alters both Sertoli cell vimentin filaments and germ cell apoptosis in young rat testes [hero.epa.gov]

- 27. Mono(2-ethylhexyl) phthalate induces transcriptomic changes in placental cells based on concentration, fetal sex, and trophoblast cell type - PMC [pmc.ncbi.nlm.nih.gov]

- 28. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 29. Mono-2-Ethylhexyl Phthalate Induces Oxidative Stress Responses in Human Placental Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

environmental fate and transport of Monohexyl Phthalate

An in-depth guide to the (MHP), prepared for researchers, scientists, and drug development professionals.

Introduction

Monohexyl Phthalate (MHP), with the chemical formula C₁₄H₁₈O₄, is a monoester metabolite of the plasticizer dihexyl phthalate (DHP) and other phthalate esters containing a hexyl group.[1] While not produced in large quantities itself, its prevalence in the environment is primarily due to the degradation of parent phthalate compounds used extensively in the manufacturing of plastics, coatings, and various consumer products to enhance flexibility and durability.[1][2][3] Understanding the environmental fate and transport of MHP is crucial as it is an intermediate in the degradation pathway of more complex phthalates and its toxicological profile is of significant interest.[4][5][6][7] This document provides a comprehensive technical overview of MHP's physicochemical properties, degradation pathways, mobility in various environmental compartments, and the experimental methodologies used to study these processes.

Physicochemical Properties of this compound

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. These parameters determine its partitioning between air, water, soil, and biota. Key properties for this compound are summarized below.

| Property | Value | Unit | Reference |

| Identifier | |||

| CAS Number | 24539-57-9 | - | [2] |

| Molecular Formula | C₁₄H₁₈O₄ | - | [2][8] |

| Molecular Weight | 250.29 | g/mol | [1][2][8] |

| Physical Properties | |||

| Physical State | Colorless to light yellow liquid | - | [2] |

| Melting Point | -45.7 | °C | [9] |

| Environmental Partitioning | |||

| Water Solubility | Limited / Sparingly Soluble | - | [2][10] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 4.2 (Computed) | - | [11] |

Environmental Fate of this compound

The fate of MHP in the environment is determined by a combination of transport and transformation processes. The primary transformation processes are biodegradation, hydrolysis, and photolysis.

Biodegradation

Biodegradation is considered the most significant removal pathway for phthalate esters and their metabolites in the environment.[12][13][14] Microorganisms utilize esterases to hydrolyze the ester bonds, initiating the degradation process.

-

Aerobic Biodegradation : Under aerobic conditions, MHP is readily biodegradable. Studies on mono-alkyl phthalate esters (MPEs) in both marine and freshwater sediments have shown rapid degradation, with half-lives ranging from 16 to 39 hours at 22°C.[15] The process begins with the hydrolysis of the remaining ester bond to form phthalic acid and hexanol.[1][16] Phthalic acid is then further metabolized by bacteria through dihydroxylation to intermediates like protocatechuate, which subsequently enters central metabolic pathways via ring cleavage.[16]

-

Anaerobic Biodegradation : While aerobic degradation is primary, some phthalates have been shown to degrade under anaerobic conditions, though typically at slower rates.[13][15]

Table 2: Biodegradation Half-Lives of Mono-Alkyl Phthalate Esters

| Environment | Condition | Temperature (°C) | Half-Life (hours) | Reference |

| Marine Sediment | Aerobic | 22 | 18 ± 4 to 35 ± 10 | [15] |

| Freshwater Sediment | Aerobic | 22 | 16 ± 2 to 39 ± 6 | [15] |

The biodegradation of a parent compound, Dihexyl Phthalate, into MHP and its subsequent degradation is a key pathway.

References

- 1. This compound | 24539-57-9 | Benchchem [benchchem.com]

- 2. CAS 24539-57-9: this compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Mono-(2-ethylhexyl) phthalate induces oxidative stress and lipid accumulation in zebrafish liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mono-(2-ethylhexyl) phthalate induces oxidative stress and inhibits growth of mouse ovarian antral follicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toxicity and metabolism of monoethylhexyl phthalate and diethylhexyl phthalate: a survey of recent literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mono-2-Ethylhexyl Phthalate Induces Oxidative Stress Responses in Human Placental Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C14H18O4 | CID 90532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. accustandard.com [accustandard.com]

- 10. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 11. This compound-d4 | C14H18O4 | CID 131708687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Phthalate esters in the environment: A critical review of their occurrence, biodegradation, and removal during wastewater treatment processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Phthalate pollution: environmental fate and cumulative human exposure index using the multivariate analysis approach - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Bacterial degradation of phthalate isomers and their esters - PMC [pmc.ncbi.nlm.nih.gov]

Biodegradation of Monohexyl Phthalate in Soil and Water: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monohexyl phthalate (MHP), a primary metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP), is an environmental contaminant of growing concern. Understanding its fate and persistence in soil and water is crucial for environmental risk assessment and the development of bioremediation strategies. This technical guide provides a comprehensive overview of the biodegradation of MHP, summarizing key quantitative data, detailing experimental protocols, and visualizing the core biological and experimental processes. Aerobic biodegradation is the primary mechanism for the mineralization of phthalate esters in the environment.[1] The initial step in the breakdown of higher molecular weight phthalates is the enzymatic hydrolysis of the diester to its corresponding monoester, such as MHP, and an alcohol. This is followed by the hydrolysis of the monoester to phthalic acid and an alcohol. The phthalic acid is then further degraded by microorganisms.

Quantitative Data on this compound Biodegradation

The biodegradation of mono-alkyl phthalate esters, including mono-iso-hexyl phthalate, has been studied in different environmental matrices. The following tables summarize the reported kinetic data.

Table 1: Biodegradation Half-lives of Mono-iso-hexyl Phthalate in Sediment

| Environmental Matrix | Temperature (°C) | Half-life (hours) | Lag Period (hours) | Reference |

| Marine Sediment | 22 | 16 - 39 | Not specified | [2] |

| Freshwater Sediment | 22 | 16 - 39 | Not specified | [2] |

| Marine Sediment | 5 | ~128 - 312 | Not specified | [2] |

| Freshwater Sediment | 5 | ~128 - 312 | Not specified | [2] |

Note: Data is for mono-iso-hexyl phthalate. Half-lives at 5°C were reported to increase approximately 8-fold compared to 22°C.[2]

Experimental Protocols

Soil Microcosm Biodegradation Study

This protocol outlines a typical laboratory experiment to assess the biodegradation of this compound in a soil matrix.

a. Soil Collection and Preparation:

-

Collect soil samples from the desired location.

-

Sieve the soil to remove large debris and homogenize.

-

Characterize the soil's physicochemical properties (pH, organic matter content, texture).

-

To create sterile controls, a portion of the soil should be autoclaved.

b. Microcosm Setup:

-

Distribute a known amount of soil (e.g., 50 g) into individual glass flasks or jars.

-

Spike the soil with a known concentration of this compound dissolved in a suitable solvent (e.g., acetone). The solvent should be allowed to evaporate completely.

-

Adjust the moisture content of the soil to a desired level (e.g., 60% of water holding capacity).

-

For bioaugmentation studies, inoculate the soil with a known concentration of a specific MHP-degrading microbial consortium.[3]

-

Set up both sterile (autoclaved soil) and non-sterile microcosms.

-

Incubate the microcosms in the dark at a controlled temperature (e.g., 25-30°C).[4]

c. Sampling and Analysis:

-

At regular time intervals, sacrifice replicate microcosms from both sterile and non-sterile treatments.

-

Extract MHP from the soil samples using an appropriate solvent extraction method (e.g., microwave-assisted extraction with a solvent mixture like acetone and hexane).[5]

-

Quantify the concentration of MHP in the extracts using High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]

-

The disappearance of MHP in the non-sterile microcosms compared to the sterile controls indicates biodegradation.

Aquatic Microcosm Biodegradation Study

This protocol describes a method to evaluate MHP biodegradation in a water/sediment system.

a. Sample Collection:

-

Collect water and sediment samples from a river, lake, or marine environment.[2]

-

Allow the sediment to settle and gently decant the overlying water.

b. Microcosm Setup:

-

Place a known amount of sediment and overlying water into glass flasks or bottles.

-

Spike the water with a known concentration of MHP.

-

Set up replicate microcosms for each time point.

-

Incubate the microcosms at a controlled temperature (e.g., 22°C) with gentle shaking or stirring to ensure mixing.[2]

c. Sampling and Analysis:

-

At specified time intervals, sacrifice replicate microcosms.

-

Separate the water and sediment phases by centrifugation.

-

Extract MHP from both the water and sediment fractions. For water, a liquid-liquid extraction with a solvent like dichloromethane can be used. For sediment, a solvent extraction similar to the soil protocol is appropriate.

-

Analyze the MHP concentration in the extracts using HPLC-UV or GC-MS.[7][8]

-

Biodegradation is determined by the decrease in the total mass of MHP in the system over time.

Biodegradation Pathway and Experimental Visualization

Aerobic Degradation Pathway of this compound

The aerobic biodegradation of this compound follows a general pathway for phthalate esters, which involves the initial hydrolysis of the ester bond, followed by the degradation of the resulting phthalic acid. The degradation of phthalate isomers converges at 3,4-dihydroxybenzoic acid, which then undergoes ring cleavage.[9]

Caption: Aerobic biodegradation pathway of this compound.

Experimental Workflow for Soil Biodegradation Study

The following diagram illustrates the typical workflow for a soil microcosm experiment to study MHP biodegradation.

Caption: Experimental workflow for a soil microcosm study.

Logical Relationship of Factors Influencing Biodegradation

Several environmental factors can influence the rate of MHP biodegradation in soil and water. This diagram shows the interplay of these key factors.

Caption: Key factors influencing MHP biodegradation.

References

- 1. Phthalate esters in the environment: A critical review of their occurrence, biodegradation, and removal during wastewater treatment processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biodegradation of low, medium and high molecular weight phthalate by Gordonia sp. in a batch system: Kinetics and phytotoxicity analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Efficient biodegradation of di-(2-ethylhexyl) phthalate by a novel strain Nocardia asteroides LMB-7 isolated from electronic waste soil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Bacterial degradation of phthalate isomers and their esters - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Toxicity of Monohexyl Phthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monohexyl phthalate (MHP), the primary and active metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP), is a subject of increasing toxicological concern.[1] Its ubiquitous presence in the environment and detection in human tissues raise questions about its potential adverse effects on human health.[2] In vitro studies are crucial for elucidating the cellular and molecular mechanisms underlying MHP toxicity. This technical guide provides an in-depth overview of the in vitro toxicological profile of MHP, focusing on its effects on various cell types and biological pathways. The information is presented to aid researchers and professionals in drug development and risk assessment in understanding the potential hazards associated with MHP exposure.

Data Presentation: Summary of In Vitro MHP Toxicity

The following tables summarize quantitative data from various in vitro studies on the toxic effects of this compound (MHP), also referred to as Mono-(2-ethylhexyl) phthalate (MEHP).

| Cell Line/Type | MHP/MEHP Concentration | Observed Effect | Reference |

| Rat Ovarian Granulosa Cells | 50 µM, 100 µM | Inhibited cell viability and increased apoptosis rate.[3] | [3] |

| Rat Ovarian Granulosa Cells | 25 µM, 50 µM, 100 µM, 200 µM | Markedly attenuated proliferation of granulosa cells.[4] | [4] |

| MLTC-1 Leydig Cells | 100 µM | Repressed progesterone and testosterone production.[5] | [5] |

| MA-10 Leydig Cells | 100 µM, 200 µM, 300 µM | Concentration-dependent decreases in LH-stimulated progesterone production.[6] | [6] |

| HTR-8/SVneo (Human Placental Cells) | 180 µM | Increased Reactive Oxygen Species (ROS) generation, oxidative DNA damage, and caspase 3/7 activity.[7] | [7] |

| Human Fetal Testis Germ Cells | 10 µM | Significantly increased rate of apoptosis.[8] | [8] |

| Chinese Hamster Ovary (CHO) AS52 Cells | Dose-dependent | Intracellular production of ROS and DNA strand breaks.[9] | [9] |

| DLEC (European Sea Bass Embryonic Cell Line) | 50 µM, 100 µM | Significant decrease in cell viability.[10] | [10] |

| GC-1 spd(ts) (Mouse Spermatogonia-derived) | 200 µM, 400 µM | Reduced cell viability in a dose-dependent manner.[1] | [1] |

| Mouse Ovarian Antral Follicles | Not specified | Increased ROS levels and inhibited follicle growth.[11] | [11] |

| Human Ovarian Follicles | 20.51 nM | Reduced follicular growth.[12] | [12] |

| Human Ovarian Follicles | 20.51 µM | Increased follicular degeneration.[12] | [12] |

| HepG2 (Human Liver Carcinoma) | ≥ 25 µM | Induced oxidative DNA damage.[13] | [13] |

| Endpoint | Cell Line/Type | MHP/MEHP Concentration | Key Findings | Reference |

| Apoptosis | Rat Ovarian Granulosa Cells | 50 µM, 100 µM | Increased apoptosis rate, increased CASPASE3 activity and BAX/BCL2 ratio.[3] | [3] |

| Human Fetal Testis Germ Cells | 10 µM | Increased percentage of Caspase-3 positive germ cells.[8] | [8] | |

| GC-1 spd(ts) | 200 µM, 400 µM | Increased apoptosis, markedly increased Bax expression, and significantly reduced Bcl-2 expression.[1] | [1] | |

| HepG2 | ≥ 25 µM | Increased percentage of apoptotic cells, activation of caspase-9 and -3.[13] | [13] | |

| Steroidogenesis | MLTC-1 Leydig Cells | 100 µM | Repressed progesterone and testosterone production.[5] | [5] |

| MA-10 Leydig Cells | 100 µM, 200 µM, 300 µM | Decreased LH-stimulated progesterone production.[6] | [6] | |

| Rat Ovarian Granulosa Cells | 25 µM, 50 µM, 100 µM, 200 µM | Stimulated steroid hormone secretion.[4] | [4] | |

| Oxidative Stress | HTR-8/SVneo | 180 µM | Increased ROS generation and oxidative DNA damage.[7] | [7] |

| CHO AS52 Cells | Dose-dependent | Intracellular production of ROS.[9] | [9] | |

| Mouse Ovarian Antral Follicles | Not specified | Increased ROS levels.[11] | [11] | |

| HepG2 | ≥ 25 µM | Induced oxidative DNA damage.[13] | [13] | |

| Genotoxicity | CHO AS52 Cells | Dose-dependent | DNA strand breaks; mutations in the gpt gene dominated by G:C to A:T and A:T to G:C transitions.[9] | [9] |

| CHO Cells | Not specified | Caused chromosome damage.[14] | [14] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of key experimental protocols commonly used in the in vitro assessment of MHP toxicity.

Cell Viability Assays

Cell viability and cytotoxicity are foundational endpoints in toxicology.[15][16] Assays measuring these effects quantify cellular health through various markers like membrane integrity, enzymatic activity, and ATP production.[16][17]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Expose cells to various concentrations of MHP (and appropriate vehicle controls) for a specified duration (e.g., 24, 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism of toxicity.[17]

Caspase Activity Assay

Caspases are key executioner proteins in the apoptotic cascade.

-

Cell Lysis: After treatment with MHP, lyse the cells to release intracellular contents.

-

Substrate Addition: Add a luminogenic or fluorogenic substrate specific for the caspase of interest (e.g., Caspase-3/7).

-

Incubation: Incubate to allow the caspase to cleave the substrate.

-

Signal Detection: Measure the resulting luminescent or fluorescent signal, which is proportional to the caspase activity.

Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Harvesting: Collect cells after MHP treatment.

-

Staining: Resuspend cells in a binding buffer containing FITC-conjugated Annexin V and PI. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Genotoxicity Assays

Genotoxicity assays assess the ability of a substance to damage DNA.

Comet Assay (Single Cell Gel Electrophoresis)

This assay detects DNA strand breaks in individual cells.

-

Cell Embedding: Mix MHP-treated cells with low-melting-point agarose and layer onto a microscope slide.

-

Lysis: Lyse the cells to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize under a microscope. The length and intensity of the comet tail are proportional to the extent of DNA damage.

Oxidative Stress Assays

Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[18][19]

Dichlorofluorescein (DCF) Assay for ROS Measurement

-

Cell Loading: Incubate cells with a non-fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

MHP Treatment: Expose the cells to MHP.

-

ROS Detection: Intracellular ROS oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader or flow cytometer. The fluorescence is proportional to the level of intracellular ROS.

Steroidogenesis Assays

These assays are critical for evaluating the endocrine-disrupting potential of compounds.

Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA)

These immunoassays quantify the levels of steroid hormones (e.g., progesterone, testosterone, estradiol) in cell culture media.

-

Sample Collection: Collect the cell culture medium after MHP treatment.

-

Assay Performance: Perform the RIA or ELISA according to the manufacturer's instructions. These assays typically involve competitive binding between the hormone in the sample and a labeled hormone for a limited number of antibody binding sites.

-

Signal Detection: Measure the signal (radioactivity for RIA, colorimetric or fluorescent signal for ELISA) and calculate the hormone concentration based on a standard curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key mechanisms of MHP toxicity and a typical experimental workflow for in vitro toxicity testing.

References

- 1. Mono-(2-ethylhexyl) Phthalate (MEHP)-Induced Telomere Structure and Function Disorder Mediates Cell Cycle Dysregulation and Apoptosis via c-Myc and Its Upstream Transcription Factors in a Mouse Spermatogonia-Derived (GC-1) Cell Line [mdpi.com]

- 2. Frontiers | In Vitro analysis of the effect of mono-(2-ethylhexyl) phthalate (MEHP) exposure on macrophage inflammatory responses in relationship to Leydig cell steroid production [frontiersin.org]

- 3. The effect of mono-(2-ethylhexyl) phthalate on apoptosis of rat ovarian granulosa cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of mono-(2-ethylhexyl) phthalate (MEHP) on proliferation of and steroid hormone synthesis in rat ovarian granulosa cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. MEHP induces alteration of mitochondrial function and inhibition of steroid biosynthesis in MA-10 mouse tumor Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mono-2-Ethylhexyl Phthalate Induces Oxidative Stress Responses in Human Placental Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of mono-(2-ethylhexyl) phthalate on human and mouse fetal testis: In vitro and in vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acute exposure to DEHP metabolite, MEHP cause genotoxicity, mutagenesis and carcinogenicity in mammalian Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of phthalates on marine organisms: cytotoxicity and genotoxicity of mono-(2-ethylhexyl)-phthalate (MEHP) on European sea bass (Dicentrarchus labrax) embryonic cell line | Annali dell'Istituto Superiore di Sanità [annali.iss.it]

- 11. Mono-(2-ethylhexyl) phthalate induces oxidative stress and inhibits growth of mouse ovarian antral follicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exposure to the phthalate metabolite MEHP impacts survival and growth of human ovarian follicles in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MEHP-induced oxidative DNA damage and apoptosis in HepG2 cells correlates with p53-mediated mitochondria-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Genotoxicity studies of di(2-ethylhexyl)phthalate and its metabolites in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. miltenyibiotec.com [miltenyibiotec.com]

- 16. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]

- 17. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 18. mdpi.com [mdpi.com]

- 19. Oxidative stress-mediated induction of MMP-1 and MMP-3 in human RPE cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Monohexyl Phthalate and Its Impact on Reproductive Health: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monohexyl phthalate (MHP), the primary active metabolite of the widely used plasticizer di-n-hexyl phthalate (DHP), is an endocrine-disrupting chemical (EDC) with significant adverse effects on reproductive health. This technical guide provides a comprehensive overview of the current scientific understanding of MHP's impact on male and female reproductive systems. It details the molecular mechanisms of action, including disruption of steroidogenesis, induction of oxidative stress, and apoptosis. This document summarizes key quantitative data from in vivo and in vitro studies in clearly structured tables and provides detailed experimental protocols for critical assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex biological processes affected by MHP. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working to understand and mitigate the reproductive toxicity of MHP.

Introduction

Phthalates are a class of synthetic chemicals extensively used as plasticizers to enhance the flexibility and durability of various consumer and industrial products. Due to their widespread use and non-covalent bonding to polymer matrices, phthalates can easily leach into the environment, leading to ubiquitous human exposure.[1] Di-n-hexyl phthalate (DHP) is metabolized in the body to its active form, this compound (MHP), which is considered a primary mediator of its reproductive toxicity.[2][3]

Growing evidence from both animal and human studies indicates that exposure to MHP can lead to a range of adverse reproductive outcomes, including decreased fertility, hormonal imbalances, and developmental abnormalities.[1][3] This guide will delve into the specific effects of MHP on both male and female reproductive health, the underlying molecular mechanisms, and the experimental approaches used to investigate these effects.

Mechanisms of MHP-Induced Reproductive Toxicity

MHP exerts its toxic effects on the reproductive system through multiple interconnected mechanisms:

-

Endocrine Disruption: MHP is a well-documented endocrine disruptor, primarily interfering with the hypothalamic-pituitary-gonadal (HPG) axis. It can alter the synthesis and signaling of crucial reproductive hormones, particularly steroid hormones like testosterone and estradiol.[4][5] This disruption of steroidogenesis is a key factor in the reproductive toxicity of MHP.[6]

-

Induction of Oxidative Stress: MHP exposure has been shown to increase the production of reactive oxygen species (ROS) in reproductive tissues.[7][8][9] This leads to a state of oxidative stress, causing damage to cellular components such as lipids, proteins, and DNA.[10] Oxidative stress can impair various cellular processes essential for reproduction, including gamete maturation and function.[7][11]

-

Apoptosis: MHP can induce programmed cell death, or apoptosis, in various reproductive cells, including germ cells and somatic cells within the gonads.[4][12][13] This can lead to a reduction in the number of viable gametes and disrupt the structural integrity of reproductive tissues.[13]

Impact on Male Reproductive Health

MHP exposure has been demonstrated to have detrimental effects on the male reproductive system, targeting Leydig cells, Sertoli cells, and developing germ cells.

Effects on Spermatogenesis and Testicular Function

In utero and postnatal exposure to MHP can lead to testicular atrophy, decreased sperm count, and reduced sperm viability.[9] It disrupts the process of spermatogenesis by inducing apoptosis in spermatogonia and affecting the function of Sertoli cells, which are crucial for germ cell development.[13][14]

Disruption of Male Steroidogenesis

MHP directly targets Leydig cells, the primary producers of testosterone in the testes. It inhibits the expression of key steroidogenic enzymes and the steroidogenic acute regulatory (StAR) protein, leading to a dose-dependent decrease in testosterone production.[6][15][16] This anti-androgenic activity is a hallmark of MHP's reproductive toxicity.

Impact on Female Reproductive Health

The female reproductive system is also highly susceptible to the toxic effects of MHP, which can impair ovarian function, oocyte quality, and embryonic development.

Effects on Ovarian Folliculogenesis and Oocyte Maturation

MHP exposure can inhibit the growth of ovarian antral follicles and disrupt the process of folliculogenesis.[7][8][11] It has been shown to reduce the frequency of oocytes reaching the metaphase II (MII) stage of meiosis, indicating impaired oocyte maturation.[1][12] MHP-induced oxidative stress in follicles is a key mechanism contributing to these effects.[7][9][11]

Disruption of Female Steroidogenesis

Similar to its effects in males, MHP disrupts steroidogenesis in the ovaries. It can suppress the production of estradiol in granulosa cells by decreasing the expression and activity of aromatase, the enzyme responsible for converting androgens to estrogens.[2] MHP can also affect progesterone production, another critical hormone for female reproductive function.[2][6]

Impact on Early Embryonic Development

Exposure to MHP can have a negative carrying-over effect on oocyte developmental competence, leading to a decrease in the percentage of embryos developing to the blastocyst stage.[1] High concentrations of MHP have been shown to directly impair preimplantation embryonic development in vitro.[17]

Quantitative Data on MHP Reproductive Toxicity

The following tables summarize quantitative data from key in vivo and in vitro studies on the reproductive effects of MHP.

Table 1: In Vivo Effects of MHP on Female Reproductive Parameters in Mice

| Parameter | Species/Strain | Dose/Concentration | Duration of Exposure | Key Findings | Reference |

| Oocyte Maturation (MII stage) | NMRI Mouse | 50, 100, 200 µl of 2.56 µM MEHP solution (oral) | 15 days | Dose-dependent decrease in the percentage of oocytes reaching MII stage (Control: 67.37%; 50µl: 37.8%; 100µl: 27.6%; 200µl: 17.3%). | [1] |

| Blastocyst Formation | NMRI Mouse | 50, 100, 200 µl of 2.56 µM MEHP solution (oral) | 15 days | Dose-dependent decrease in the percentage of embryos developing to the blastocyst stage. | [1] |

Table 2: In Vitro Effects of MHP on Ovarian Follicle Growth and Oocyte Maturation

| Parameter | Model | Concentration | Duration of Exposure | Key Findings | Reference |

| Follicle Growth | Mouse antral follicles | 1-100 µg/ml MEHP | 96 hours | Inhibition of follicle growth. | [8][9] |

| Reactive Oxygen Species (ROS) | Mouse antral follicles | 1-100 µg/ml MEHP | Not specified | Increased ROS levels. | [8][9] |

| Oocyte Maturation (MII stage) | Mouse immature oocytes | 50, 100, 200 µl of 2.56 µM MEHP solution | 22 hours | Dose-dependent decrease in MII stage oocytes. | [1] |

Table 3: In Vitro Effects of MHP on Leydig and Granulosa Cell Steroidogenesis

| Parameter | Cell Type | Concentration | Duration of Exposure | Key Findings | Reference |

| Testosterone Production | Rat Leydig cell progenitors | 100, 250 µM MEHP | 48 hours | Stimulated basal steroidogenesis; suppressed hCG-activated steroidogenesis. | [6] |

| Progesterone Production | Rat immature granulosa cells | 100, 250 µM MEHP | 48 hours | Stimulated basal steroidogenesis; enhanced FSH-stimulated progesterone production. | [6] |

| Estradiol Production | Rat granulosa cells | 50-200 µM MEHP | 48 hours | Suppressed estradiol production. | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vivo Study of MHP Effects on Oocyte Maturation in Mice

-

Animal Model: 6-8 week old female NMRI mice.[1]

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle, 50 ± 5% humidity, and 22 ± 3°C temperature.[1]

-

Dosing: Oral administration of 50, 100, or 200 µl of a 2.56 µM MEHP solution (dissolved in DMSO) daily for 15 days. A control group receives the vehicle (DMSO) only.[1]

-

Oocyte Retrieval: Immature oocytes are retrieved from the ovaries.[1]

-

In Vitro Maturation (IVM): Oocytes are cultured in a suitable maturation medium for 22 hours.[1]

-

Assessment: The percentage of oocytes reaching the MII stage (characterized by the presence of the first polar body) is determined by microscopic evaluation.[1]

In Vitro Culture of Mouse Ovarian Antral Follicles

-

Follicle Isolation: Antral follicles are mechanically isolated from the ovaries of female mice.[9]

-

Culture System: Follicles are cultured individually in droplets of culture medium under oil.[9]

-

MHP Exposure: Follicles are treated with varying concentrations of MEHP (e.g., 0.1, 1, 10, 100 µg/ml) or vehicle control (DMSO).[9]

-

Growth Assessment: Follicle diameter is measured daily using a microscope with a calibrated micrometer.[9]

-

Oxidative Stress Assessment:

-

ROS Measurement: Intracellular ROS levels are measured using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[9]

-

Antioxidant Enzyme Analysis: The expression and activity of antioxidant enzymes (e.g., SOD1, GPX) are measured by qRT-PCR and specific enzyme activity assays.[9][18]

-

In Vitro Steroidogenesis Assay in Leydig Cells

-

Cell Model: Primary cultures of rat Leydig cell progenitors or a suitable Leydig cell line (e.g., MA-10).[6][16]

-

Cell Culture: Cells are plated in 96-well plates and cultured in appropriate medium.[6]

-

MHP Exposure: Cells are incubated with or without MEHP at various concentrations (e.g., 100, 250 µM) for a specified period (e.g., 24-48 hours).[6]

-

Stimulation: For stimulated steroidogenesis, cells are treated with human chorionic gonadotropin (hCG) or luteinizing hormone (LH).[6][16]

-

Hormone Measurement: The concentration of testosterone in the culture medium is quantified using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).[6][16]

Apoptosis Detection by Annexin V/PI Staining

-

Cell Preparation: Oocytes or other reproductive cells are collected after MHP exposure.[1]

-

Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol of a commercial apoptosis detection kit.[1][4]

-

Analysis: Stained cells are analyzed by fluorescence microscopy or flow cytometry.[4]

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Gene Expression Analysis by qRT-PCR

-

RNA Extraction: Total RNA is extracted from tissues or cells using a suitable RNA isolation kit.[17][19]

-

cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.[17][19]

-

Quantitative PCR: Real-time PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry.[17][19]

-

Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method, with a suitable housekeeping gene for normalization.[19]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by MHP and a typical experimental workflow for assessing its reproductive toxicity.

References

- 1. Effects of Mono-(2-Ethylhexyl) Phthalate and Di-(2-Ethylhexyl) Phthalate Administrations on Oocyte Meiotic Maturation, Apoptosis and Gene Quantification in Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exposure to a phthalate mixture disrupts ovulatory progesterone receptor signaling in human granulosa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reproductive and developmental toxicity of phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elucidating the mechanisms and mitigation strategies for six-phthalate-induced toxicity in male germ cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oecd.org [oecd.org]

- 6. Frontiers | Gender-Specific Adverse Effects of Mono-Ethylhexyl Phthalate on Steroidogenesis in Immature Granulosa Cells and Rat Leydig cell Progenitors in vitro [frontiersin.org]

- 7. Influence of Study Design on Developmental and Reproductive Toxicology Study Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Effects of Phthalates on the Ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mono-(2-Ethylhexyl) Phthalate Induces Oxidative Stress and Inhibits Growth of Mouse Ovarian Antral Follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orbit.dtu.dk [orbit.dtu.dk]

- 11. researchgate.net [researchgate.net]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. e-century.us [e-century.us]

- 14. synapse.koreamed.org [synapse.koreamed.org]

- 15. Use of in vitro methodology to investigate phthalate effects on the differentiation of seminiferous tubule-associated stem cells to form Leydig cells and on the Leydig cells derived from the stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro analysis of the effect of mono-(2-ethylhexyl) phthalate (MEHP) exposure on macrophage inflammatory responses in relationship to Leydig cell steroid production - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Impact of mono(2-ethylhexyl) phthalate (MEHP) on the development of mouse embryo in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mono-(2-ethylhexyl) phthalate induces oxidative stress and inhibits growth of mouse ovarian antral follicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Testicular gene expression profiling following prepubertal rat mono-(2-ethylhexyl) phthalate exposure suggests a common initial genetic response at fetal and prepubertal ages - PubMed [pubmed.ncbi.nlm.nih.gov]

Monohexyl Phthalate and Nuclear Receptor Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interactions between monohexyl phthalate (MHP), a primary metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP), and various nuclear receptors. This document summarizes key quantitative data, details common experimental protocols, and visualizes the core signaling pathways involved in these interactions. The information presented is intended to serve as a valuable resource for researchers in toxicology, endocrinology, and drug development.

Quantitative Interaction Data

The following tables summarize the reported in vitro efficacy and potency of mono(2-ethylhexyl) phthalate (MEHP), a closely related and extensively studied monoalkyl phthalate ester, in modulating the activity of several key nuclear receptors. These values, primarily EC50 for activation and IC50 for inhibition, provide a quantitative basis for understanding the biological activity of this class of compounds.

Table 1: Activation of Peroxisome Proliferator-Activated Receptors (PPARs) by MEHP

| Nuclear Receptor | Species | Assay Type | EC50 (µM) | Reference |

| PPARα | Mouse | Reporter Gene Assay | 0.6 | [1][2] |

| PPARα | Human | Reporter Gene Assay | 3.2 | [1][2] |

| PPARγ | Mouse | Reporter Gene Assay | 10.1 | [1][2] |

| PPARγ | Human | Reporter Gene Assay | 6.2 | [1][2] |

Table 2: Activation of Pregnane X Receptor (PXR) by MEHP

| Nuclear Receptor | Species | Assay Type | EC50 (µM) | Reference |

| PXR | Mouse | Reporter Gene Assay | 7-8 | [3] |

| PXR | Human | Reporter Gene Assay | 7-8 | [3] |

Table 3: Antagonism of Steroid Hormone Receptors by MEHP

| Nuclear Receptor | Species | Assay Type | IC50 (µM) | Reference |

| Estrogen Receptor (ER) | Human | Yeast Bioassay | 125 | [4] |

| Androgen Receptor (AR) | Human | Yeast Bioassay | 736 | [4] |

Experimental Protocols

The following sections detail the methodologies for key experiments commonly cited in the study of MHP and nuclear receptor interactions.

Reporter Gene Assay for Nuclear Receptor Activation

This protocol describes a common method for quantifying the ability of a compound to activate a specific nuclear receptor, leading to the expression of a reporter gene (e.g., luciferase).

1. Materials and Reagents:

-

Cell Line: Mammalian cell line suitable for transfection, such as HEK293T or HepG2.

-

Expression Plasmids:

-

A plasmid encoding the full-length nuclear receptor of interest (e.g., human PPARα, PXR).

-

A reporter plasmid containing a luciferase gene downstream of a promoter with response elements for the nuclear receptor of interest (e.g., PPRE-luc for PPARs).

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

-

Transfection Reagent: Lipofectamine® or a similar lipid-based transfection reagent.

-

Cell Culture Medium: DMEM or other appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

Test Compound: this compound (or MEHP) dissolved in a suitable solvent (e.g., DMSO).

-

Luciferase Assay System: Commercially available kit for the detection of firefly and Renilla luciferase activity.

-

Luminometer: Instrument for measuring luminescence.

2. Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection:

-

Prepare a transfection mixture containing the nuclear receptor expression plasmid, the reporter plasmid, and the control plasmid in an appropriate ratio.

-

Add the transfection reagent to the plasmid mixture according to the manufacturer's instructions and incubate to allow complex formation.

-

Add the transfection complexes to the cells and incubate for 4-6 hours.

-

Replace the transfection medium with fresh cell culture medium.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Add the diluted compound to the transfected cells. Include a vehicle control (e.g., DMSO) and a positive control (a known agonist for the receptor).

-

Incubate the cells with the compound for 16-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells using the buffer provided in the luciferase assay kit.

-

Measure the firefly luciferase activity using a luminometer.

-

Measure the Renilla luciferase activity in the same wells for normalization.

-

-

Data Analysis:

-

Calculate the relative luciferase activity by dividing the fire-fly luciferase reading by the Renilla luciferase reading for each well.

-

Plot the normalized luciferase activity against the log of the compound concentration.

-

Determine the EC50 value from the dose-response curve using a suitable software.

-

Scintillation Proximity Assay (SPA) for Nuclear Receptor Binding

This protocol outlines a method to measure the direct binding of a radiolabeled ligand to a nuclear receptor and the competitive displacement by a test compound.

1. Materials and Reagents:

-

Nuclear Receptor: Purified ligand-binding domain (LBD) of the nuclear receptor of interest.

-

SPA Beads: Scintillation proximity assay beads coated with a material that can capture the receptor (e.g., nickel-coated for His-tagged proteins).

-

Radioligand: A radioactively labeled ligand known to bind to the nuclear receptor (e.g., [3H]-labeled agonist).

-

Test Compound: this compound.

-

Assay Buffer: Buffer optimized for the binding reaction.

-

Scintillation Counter: A microplate-based scintillation counter.

2. Procedure:

-

Receptor Immobilization: Incubate the purified nuclear receptor with the SPA beads to allow for capture of the receptor onto the bead surface.

-

Binding Reaction:

-

In a microplate, add the receptor-coated SPA beads, the radioligand, and varying concentrations of the test compound.

-

Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

-

Incubate the plate to allow the binding reaction to reach equilibrium.

-

-

Signal Detection:

-

Measure the scintillation counts in each well using a microplate scintillation counter. No separation of bound and free radioligand is necessary.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log of the competitor concentration.

-

Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the radioligand.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow relevant to the study of this compound's interaction with nuclear receptors.

Caption: PPAR Signaling Pathway Activation by MHP.

Caption: PXR Signaling Pathway Activation by MHP.

Caption: Experimental Workflow for a Reporter Gene Assay.

References

- 1. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Environmental phthalate monoesters activate pregnane X receptor-mediated transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Effects of Mono-(2-Ethylhexyl) Phthalate (MEHP) on Human Estrogen Receptor (hER) and Androgen Receptor (hAR) by YES/YAS In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Monohexyl Phthalate: Comprehensive Application Notes for Analytical Quantification

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of Monohexyl Phthalate (MHP). It includes information on analytical standards and reference materials, comprehensive experimental protocols for sample preparation and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and guidance on the use of internal standards.

Analytical Standards and Reference Materials